NAS-181 free base
Description
Properties
CAS No. |
205242-61-1 |
|---|---|
Molecular Formula |
C19H26N2O4 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(2R)-2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
InChI |
InChI=1S/C19H26N2O4/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17/h1-3,10,17,20H,4-9,11-14H2/t17-/m1/s1 |
InChI Key |
RTKDBEOSPDFLGD-QGZVFWFLSA-N |
Isomeric SMILES |
C1CO[C@H](CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling the Pharmacological Profile of NAS-181 Free Base: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (r5-HT1B) receptor, a key player in serotonergic neurotransmission. This document provides a comprehensive overview of the pharmacological properties of NAS-181 free base, summarizing its binding affinity, in vivo activity, and the signaling pathways it modulates. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a deeper understanding for research and drug development applications.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) is a critical neurotransmitter that regulates a wide array of physiological and behavioral processes through its interaction with a diverse family of receptors. The 5-HT1B receptor subtype, a G-protein coupled receptor (GPCR), is predominantly found as a presynaptic autoreceptor on serotonergic neurons and as a heteroreceptor on other neuronal types. Its activation typically leads to an inhibition of neurotransmitter release. Consequently, antagonists of the 5-HT1B receptor are valuable tools for investigating the serotonergic system and hold therapeutic potential for various neurological and psychiatric disorders. NAS-181 has emerged as a significant experimental compound due to its high affinity and selectivity for the rat 5-HT1B receptor. This guide synthesizes the available scientific literature to present its core pharmacological characteristics.
Pharmacological Data
The quantitative pharmacological data for this compound are summarized in the tables below. These data highlight its potency and in vivo effects.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Species | Assay Type | Parameter | Value | Reference |
| NAS-181 | 5-HT1B | Rat | Radioligand Binding | Ki | 47 nM | [1][2] |
| NAS-181 | 5-HT1B | Rat | Radioligand Binding | pKi | 7.3 | [1][2] |
Table 2: In Vivo Pharmacodynamics
| Compound | Model System | Assay | Effect | Dose/Concentration | Reference |
| NAS-181 | Rat Frontal Cortex | In Vivo Microdialysis | Attenuation of CP93129-induced decrease in extracellular 5-HT | 1 µM (local perfusion) | [3] |
| NAS-181 | Rat Frontal Cortex | In Vivo Microdialysis | Reduction of basal extracellular 5-HT (suggests partial agonism) | 1 µM (local perfusion) |
Mechanism of Action and Signaling Pathways
NAS-181 exerts its effects by competitively blocking the binding of serotonin to the 5-HT1B receptor. The 5-HT1B receptor is coupled to the Gi/o family of G-proteins. Upon activation by an agonist, it initiates a signaling cascade that primarily results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA). Furthermore, 5-HT1B receptor activation can modulate ion channel activity and other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.
As an antagonist, NAS-181 prevents these downstream effects. However, under certain experimental conditions without an agonist present, NAS-181 has been observed to reduce basal 5-HT levels, suggesting potential partial agonist activity.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways associated with the 5-HT1B receptor, which are modulated by NAS-181.
Caption: 5-HT1B Receptor Signaling Cascade.
Caption: In Vivo Microdialysis Experimental Workflow.
Experimental Protocols
The following is a detailed methodology for the key in vivo microdialysis experiments cited in this guide, based on the work by de Groote et al.
In Vivo Microdialysis in Rat Frontal Cortex
Objective: To determine the effect of NAS-181 on basal and 5-HT1B receptor agonist-induced changes in extracellular 5-HT levels.
Animals:
-
Species: Male Wistar rats
-
Weight: 250-300 g
-
Housing: Housed in groups under a 12:12 hour light/dark cycle with ad libitum access to food and water.
Surgical Procedure:
-
Anesthetize rats using an appropriate anesthetic regimen.
-
Place the animal in a stereotaxic frame.
-
Implant a guide cannula for the microdialysis probe, targeting the frontal cortex.
-
Secure the cannula assembly to the skull with dental cement.
-
Allow a 24-hour recovery period post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, insert a concentric microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.5 µL/min.
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
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After establishing a stable baseline of extracellular 5-HT, switch the perfusion medium to one containing the 5-HT1B agonist CP93129, with or without NAS-181, for a defined period. This is achieved through reverse dialysis.
-
Continue collecting dialysate samples throughout the drug administration and washout periods.
Sample Analysis:
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Analyze the collected dialysate samples for 5-HT content using High-Performance Liquid Chromatography (HPLC) coupled with Electrochemical Detection (ECD).
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Quantify the 5-HT concentration by comparing the peak heights/areas to those of external standards.
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Express the results as a percentage of the mean baseline 5-HT concentration.
Selectivity Profile
NAS-181 is characterized as a selective antagonist for the rat 5-HT1B receptor. While comprehensive screening data against a wide panel of other receptors is not extensively published, its primary utility in research is derived from this selectivity. It is often used to differentiate the roles of 5-HT1B receptors from other 5-HT receptor subtypes, such as the 5-HT1A and 5-HT1D receptors.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the serotonergic system, specifically the role of the 5-HT1B receptor. Its high potency and selectivity in rats make it a standard antagonist for in vivo and in vitro studies. The evidence suggesting potential partial agonism under certain conditions warrants further investigation. This guide provides a foundational understanding of its pharmacological properties to support ongoing and future research endeavors. Further studies are required to fully elucidate its pharmacokinetic profile and to explore its therapeutic potential.
References
The Serotonergic Control of Acetylcholine Release: A Technical Overview of NAS-181
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism of action of NAS-181, a selective antagonist of the serotonin 1B (5-HT1B) receptor, and its significant impact on the release of acetylcholine (ACh) in key brain regions. The intricate interplay between the serotonergic and cholinergic systems holds considerable interest for the development of novel therapeutics for a range of neurological and psychiatric disorders. This document summarizes the core findings, experimental methodologies, and underlying signaling pathways related to the effects of NAS-181 on cholinergic neurotransmission.
Introduction: The Serotonergic-Cholinergic Interface
The central nervous system is characterized by complex interactions between various neurotransmitter systems. The serotonergic system, with its widespread projections, modulates the activity of numerous other neurotransmitter pathways, including the cholinergic system. 5-HT1B receptors are predominantly found on the presynaptic terminals of both serotonergic and non-serotonergic neurons.[1] When located on non-serotonergic neurons, they are termed heteroreceptors and their activation typically leads to an inhibition of neurotransmitter release.[1]
Evidence suggests that cholinergic neurons in brain regions such as the frontal cortex and hippocampus are under a tonic inhibitory control mediated by the serotonergic system through these 5-HT1B heteroreceptors.[1] This has significant implications for cognitive processes, as acetylcholine in these regions is crucial for learning, memory, and attention.
NAS-181: A Selective 5-HT1B Receptor Antagonist
NAS-181 is a chemical compound that acts as a selective antagonist at the 5-HT1B receptor. By binding to these receptors and blocking the effects of endogenous serotonin, NAS-181 can disinhibit the release of other neurotransmitters that are typically suppressed by 5-HT1B receptor activation.
The Effect of NAS-181 on Acetylcholine Release: Quantitative Data
In a key in vivo microdialysis study, the administration of NAS-181 was found to profoundly increase the extracellular levels of acetylcholine in the rat frontal cortex and hippocampus.[1] This finding strongly supports the hypothesis that acetylcholine release in these brain areas is tonically inhibited by serotonergic activity at 5-HT1B receptors.[1]
The following table summarizes the key findings regarding the effect of NAS-181 on acetylcholine release.
| Compound | Mechanism of Action | Brain Region(s) | Effect on Acetylcholine Release | Reference |
| NAS-181 | Selective 5-HT1B Receptor Antagonist | Frontal Cortex, Hippocampus | Profound Increase |
Further detailed quantitative data from the primary study by Hu et al. (2007) were not available in the sources retrieved.
Experimental Protocols: In Vivo Microdialysis
The investigation of the effects of NAS-181 on acetylcholine release was conducted using in vivo microdialysis in rats. This technique allows for the sampling of extracellular fluid from specific brain regions in awake, freely moving animals, providing a dynamic measure of neurotransmitter levels.
4.1. Surgical Procedure
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Animal Model: Adult male rats are typically used for these studies.
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Anesthesia: Animals are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
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Stereotaxic Implantation: A guide cannula for the microdialysis probe is stereotaxically implanted, targeting the brain region of interest (e.g., frontal cortex or hippocampus). The coordinates are determined based on a standard rat brain atlas.
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Recovery: The animals are allowed to recover from surgery for a specified period before the microdialysis experiment.
4.2. Microdialysis Procedure
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Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the target brain region.
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Perfusion: The probe is continuously perfused with a sterile artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min). The aCSF composition is designed to mimic the ionic composition of the brain's extracellular fluid. To enable the measurement of acetylcholine, an acetylcholinesterase inhibitor is often included in the perfusate to prevent the rapid degradation of acetylcholine in the extracellular space.
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Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into collection vials.
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Drug Administration: After a baseline collection period to establish stable acetylcholine levels, NAS-181 is administered, either systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe (retrodialysis).
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Post-Administration Sampling: Sample collection continues for a defined period after drug administration to monitor changes in acetylcholine levels.
4.3. Acetylcholine Quantification
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Analytical Method: The concentration of acetylcholine in the collected dialysate samples is quantified using a highly sensitive analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS).
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Data Analysis: The acetylcholine concentrations are typically expressed as a percentage of the baseline levels to determine the effect of the drug treatment.
Signaling Pathways and Experimental Workflow
5.1. Signaling Pathway of NAS-181 Action on Acetylcholine Release
The following diagram illustrates the proposed signaling pathway through which NAS-181 increases acetylcholine release.
Caption: Signaling pathway of NAS-181-mediated increase in acetylcholine release.
5.2. Experimental Workflow for In Vivo Microdialysis Study
The following diagram outlines the typical experimental workflow for investigating the effect of NAS-181 on acetylcholine release using in vivo microdialysis.
References
CAS number and chemical structure of NAS-181 free base
This technical guide provides a comprehensive overview of NAS-181 free base, a potent and selective antagonist of the rat 5-HT1B receptor. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the compound's chemical identity, pharmacological profile, and relevant experimental methodologies.
Chemical Identification and Structure
NAS-181 is a selective antagonist for the rodent 5-HT1B receptor. While often studied as a dimesylate salt (CAS Number: 1217474-40-2), the free base form is also referenced.
CAS Number (Free Base): 205242-62-2[1][2]
Chemical Structure (Free Base):
-
Molecular Weight: 442.53 g/mol [1]
-
SMILES: CS(=O)(O)=O.[C@H]1(COC2=C3C(C=C(CN4CCOCC4)CO3)=CC=C2)CNCCO1
Pharmacological Data
NAS-181 demonstrates high selectivity for the rat 5-HT1B receptor. The following table summarizes its binding affinities for various receptors.
| Receptor | Ki (nM) | Species | Reference |
| 5-HT1B | 47 | Rat | **** |
| 5-HT1B | 630 | Bovine | |
| 5-HT1A | >3000 | Rat | |
| 5-HT2A | >3000 | Rat | |
| 5-HT2C | >3000 | Rat | |
| 5-HT6 | >3000 | Rat | |
| 5-HT7 | >3000 | Rat | |
| α1-adrenoceptor | >3000 | Rat | |
| α2-adrenoceptor | >3000 | Rat | |
| β-adrenoceptor | >3000 | Rat | |
| Dopamine D1 | >3000 | Rat | |
| Dopamine D2 | >3000 | Rat |
Mechanism of Action
NAS-181 acts as a potent and selective antagonist at the presynaptic 5-HT1B autoreceptors in the rat brain. By blocking these inhibitory autoreceptors, NAS-181 increases the synthesis and synaptic concentration of serotonin (5-HT). This elevation in synaptic 5-HT leads to downstream effects, including an increase in acetylcholine (ACh) release in brain regions such as the frontal cortex and ventral hippocampus.
References
NAS-181: A Comprehensive Technical Guide for Researchers
An In-depth Review of the Selective 5-HT1B Receptor Antagonist as a Research Tool
This technical guide provides a comprehensive overview of NAS-181, a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor. Designed for researchers, scientists, and drug development professionals, this document consolidates key findings, quantitative data, and detailed experimental protocols from the scientific literature. It aims to serve as a practical resource for utilizing NAS-181 in preclinical research, particularly in the fields of neuroscience and pharmacology.
Core Properties and Mechanism of Action
NAS-181, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a highly selective antagonist for the rodent 5-HT1B receptor.[1] In the mammalian brain, 5-HT1B receptors are predominantly located on presynaptic nerve terminals, where they function as autoreceptors.[1][2] Activation of these receptors by serotonin (5-HT) initiates an inhibitory feedback loop, reducing further serotonin release.
NAS-181 exerts its effects by blocking these inhibitory autoreceptors. This antagonism disinhibits the serotonin neuron, leading to an increase in the synthesis, metabolism, and synaptic concentration of 5-HT.[3] This mechanism of action makes NAS-181 a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of NAS-181, providing a clear comparison of its binding affinity and selectivity.
| Parameter | Receptor | Species | Value | Reference |
| Ki | 5-HT1B | Rat | 47 nM | |
| Ki | 5-HT1B | Bovine | 630 nM | |
| Selectivity | r5-HT1B vs b5-HT1B | Rat vs Bovine | 13-fold |
| Receptor Class | Specific Receptors | Species | Ki (nM) | Reference |
| Serotonin | 5-HT2A, 5-HT2C, 5-HT6, 5-HT7 | Not Specified | >3000 | |
| Adrenergic | α1, α2, β | Not Specified | >3000 | |
| Dopamine | D1, D2 | Not Specified | >3000 |
Signaling Pathway and Experimental Workflow
The primary signaling pathway influenced by NAS-181 is the regulation of serotonin release at the presynaptic terminal. The following diagrams illustrate this pathway and a typical experimental workflow for studying its effects.
Caption: Mechanism of action of NAS-181 at the serotonergic synapse.
Caption: A typical experimental workflow for in vivo microdialysis studies with NAS-181.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature involving NAS-181.
Radioligand Binding Assay for Ki Determination
This protocol is a generalized procedure based on standard radioligand binding assays and the reported findings for NAS-181.
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Objective: To determine the binding affinity (Ki) of NAS-181 for the rat 5-HT1B receptor.
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Materials:
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Rat brain tissue (e.g., frontal cortex or striatum), homogenized to prepare cell membranes.
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Radioligand: [3H]-GR125743 or another suitable 5-HT1B receptor radioligand.
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NAS-181 solutions of varying concentrations.
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Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
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Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1B ligand (e.g., 5-HT).
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Glass fiber filters and a cell harvester.
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Scintillation fluid and a scintillation counter.
-
-
Procedure:
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Incubate the rat brain membrane preparation with a fixed concentration of the radioligand and varying concentrations of NAS-181.
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Parallel incubations are performed in the presence of a high concentration of a non-radiolabeled ligand to determine non-specific binding.
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After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
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The filters are washed with ice-cold assay buffer to remove unbound radioligand.
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The radioactivity trapped on the filters is quantified using liquid scintillation counting.
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The IC50 value (the concentration of NAS-181 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
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The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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In Vivo Microdialysis in Rat Frontal Cortex
This protocol is based on studies investigating the effect of NAS-181 on extracellular serotonin levels.
-
Objective: To measure the effect of NAS-181 on extracellular serotonin levels in the frontal cortex of awake, freely moving rats.
-
Materials:
-
Male Wistar rats (250-300 g).
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Stereotaxic apparatus.
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Microdialysis probes and guide cannulae.
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Artificial cerebrospinal fluid (aCSF).
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NAS-181 solution (e.g., 1 µM in aCSF).
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HPLC system with electrochemical detection (HPLC-ECD).
-
-
Procedure:
-
Surgery: Anesthetize the rats and place them in a stereotaxic frame. Implant a guide cannula targeting the frontal cortex. Allow for post-operative recovery.
-
Microdialysis: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular serotonin levels.
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Drug Administration: Administer NAS-181, typically through the perfusion medium (reversed microdialysis), at a known concentration (e.g., 1 µM).
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Sample Collection: Continue collecting dialysate samples for a defined period after drug administration.
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Analysis: Analyze the serotonin concentration in the dialysate samples using HPLC-ECD.
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Data Analysis: Express the post-drug serotonin levels as a percentage of the baseline levels and analyze for statistical significance.
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Male Rat Ejaculatory Behavior Study
This protocol is based on research examining the role of 5-HT1B receptors in male rat sexual behavior.
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Objective: To evaluate the effect of NAS-181 on male rat ejaculatory behavior.
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Materials:
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Sexually experienced male rats.
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Ovariectomized female rats, brought into behavioral estrus with hormonal treatment.
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NAS-181 solution for subcutaneous (s.c.) injection (doses ranging from 1.0-16.0 µmol/kg).
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Observation arena.
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Procedure:
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Drug Administration: Administer NAS-181 or vehicle to the male rats via subcutaneous injection.
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Acclimatization: Allow a set period for drug absorption and acclimatization to the testing environment.
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Mating Test: Introduce an estrous female rat into the observation arena with the male rat.
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Behavioral Observation: Record key parameters of sexual behavior, such as:
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Mount latency and frequency.
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Intromission latency and frequency.
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Ejaculation latency and frequency.
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Post-ejaculatory interval.
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Data Analysis: Compare the behavioral parameters between the NAS-181 treated group and the vehicle control group using appropriate statistical tests. In some studies, NAS-181 is used to antagonize the effects of a 5-HT1B agonist.
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Conclusion
NAS-181 is a well-characterized and highly selective research tool for investigating the function of the rat 5-HT1B receptor. Its potent antagonist activity at this receptor, coupled with a clear mechanism of action, allows for precise manipulation of the serotonergic system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust preclinical studies, ultimately contributing to a deeper understanding of the role of 5-HT1B receptors in health and disease.
References
Methodological & Application
Application Notes and Protocols: Combining NAS-181 with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological interactions of NAS-181, a selective 5-HT(1B) receptor antagonist, with other agents, particularly serotonin reuptake inhibitors. Detailed protocols for preclinical evaluation and diagrams of the underlying mechanisms are included to facilitate further research and drug development.
Introduction
NAS-181, with the chemical name (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a potent and selective antagonist for the rodent 5-HT(1B) receptor[1][2][3]. The 5-HT(1B) receptors are primarily located on presynaptic nerve terminals in the central nervous system and act as autoreceptors that inhibit the release of serotonin (5-HT)[1][4]. By blocking these receptors, NAS-181 can increase the extracellular levels of 5-HT. This mechanism has led to the investigation of 5-HT(1B) antagonists as potential antidepressants, especially in combination with selective serotonin reuptake inhibitors (SSRIs), to achieve a more rapid and robust therapeutic effect.
The combination of a 5-HT(1B) antagonist with an SSRI is hypothesized to synergistically increase synaptic 5-HT levels. While SSRIs block the reuptake of 5-HT from the synaptic cleft, 5-HT(1B) antagonists block the negative feedback mechanism on 5-HT release. This dual approach is expected to lead to a more significant and sustained elevation of synaptic 5-HT compared to either agent alone.
This document outlines protocols for studying the in vivo effects of NAS-181 in combination with the SSRI fluvoxamine on extracellular 5-HT levels in the rat brain, based on established microdialysis techniques.
Data Presentation
The following table summarizes the quantitative data on the effects of NAS-181 and its combination with fluvoxamine on extracellular serotonin levels in the rat frontal cortex, as determined by in vivo microdialysis.
| Treatment Group | Agent(s) and Concentration(s) | Observed Effect on Extracellular 5-HT | Reference |
| Control | Vehicle (Ringer's solution) | Baseline levels | |
| 5-HT(1B) Agonist | CP93129 (0.1 µM) | Reduction to 58 ± 7% of baseline | |
| NAS-181 Alone | NAS-181 (1 µM) | Attenuated the suppressant effect of CP93129 | |
| Reduced 5-HT levels when administered alone (suggesting partial agonist properties) | |||
| SSRI Alone | Fluvoxamine (1 µM) | Increase in 5-HT levels | |
| Combination Therapy | Fluvoxamine (1 µM) + NAS-181 (1 µM) | Synergistic increase in extracellular 5-HT levels | |
| Attenuated the suppressant effect of CP93129 in the presence of fluvoxamine |
Experimental Protocols
Protocol 1: In Vivo Microdialysis to Measure Extracellular 5-HT Levels in Rat Frontal Cortex
This protocol describes the methodology to assess the effect of NAS-181, alone and in combination with fluvoxamine, on extracellular serotonin levels in the frontal cortex of anesthetized rats.
Materials:
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Male Wistar rats (250-300g)
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NAS-181
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Fluvoxamine
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CP93129 (5-HT(1B) receptor agonist)
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Urethane anesthetic
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Stereotaxic apparatus
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Microdialysis probes (concentric type)
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Perfusion pump
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Ringer's solution (artificial cerebrospinal fluid)
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Fraction collector
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High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system
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Acetic acid
Procedure:
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Animal Preparation and Surgery:
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Anesthetize rats with urethane.
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Place the animal in a stereotaxic frame.
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Implant a microdialysis probe into the frontal cortex using appropriate stereotaxic coordinates.
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Allow the animal to stabilize for at least 2 hours post-surgery before starting the experiment.
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Microdialysis Perfusion:
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Perfuse the microdialysis probe with Ringer's solution at a constant flow rate (e.g., 2 µl/min).
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Collect baseline dialysate samples every 15-20 minutes for at least 60 minutes to establish a stable baseline of extracellular 5-HT.
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-
Drug Administration (via reversed dialysis):
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Group 1 (Control): Continue perfusion with Ringer's solution.
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Group 2 (Agonist Challenge): Perfuse with the 5-HT(1B) agonist CP93129 (e.g., 0.1 µM) to confirm the function of the 5-HT(1B) autoreceptors.
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Group 3 (NAS-181 alone): After establishing a baseline, switch the perfusion medium to one containing NAS-181 (e.g., 1 µM).
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Group 4 (Fluvoxamine alone): After baseline, switch to a perfusion medium containing fluvoxamine (e.g., 1 µM).
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Group 5 (Combination): After baseline, switch to a perfusion medium containing both NAS-181 (e.g., 1 µM) and fluvoxamine (e.g., 1 µM).
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Group 6 (Antagonism of Agonist Effect): Co-perfuse NAS-181 with CP93129 to determine if NAS-181 can block the agonist-induced decrease in 5-HT.
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Group 7 (Antagonism in the presence of SSRI): Co-perfuse NAS-181, CP93129, and fluvoxamine.
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Sample Collection and Analysis:
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Collect dialysate samples in vials containing a small amount of acetic acid to prevent 5-HT degradation.
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Analyze the 5-HT concentration in the dialysate samples using an HPLC-ECD system.
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Quantify the 5-HT levels by comparing the peak areas to a standard curve.
-
-
Data Analysis:
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Express the 5-HT levels as a percentage of the mean baseline values.
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Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of the different treatments.
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Visualizations
Signaling Pathway of 5-HT Release and Reuptake
Caption: Mechanism of action of NAS-181 and an SSRI on serotonergic neurotransmission.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for the in vivo microdialysis experiment.
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAS-181 - Immunomart [immunomart.com]
- 3. NAS-181 | CymitQuimica [cymitquimica.com]
- 4. What are 5-HT1B receptor antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
NAS-181 free base solubility in DMSO and saline
This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and handling of NAS-181 free base.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: What is the solubility of this compound in saline?
A2: There is no specific quantitative data available for the solubility of this compound in saline. The dimesylate salt of NAS-181 is reported to be soluble in water.[1][4] One supplier specifies the solubility of the dimesylate salt in water as 53.86 mg/mL. For in vivo studies, one research paper describes dissolving NAS-181 in distilled water and then further diluting it in Ringer solution, which is a solution of salts in water. This suggests that a salt form of NAS-181 was likely used to achieve solubility in an aqueous vehicle suitable for in vivo administration.
Q3: How should I prepare a stock solution of NAS-181?
A3: For in vitro experiments, preparing a concentrated stock solution in an organic solvent like DMSO is a common practice. Based on available data for the dimesylate salt, a 10 mM stock in DMSO can be prepared. For in vivo experiments, if using a salt form, it may be dissolved in water or a buffered saline solution. It is always recommended to start with a small amount of the compound to test its solubility in the chosen solvent before preparing a large batch.
Troubleshooting Guide
Issue: My this compound is not dissolving in saline.
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Problem: this compound likely has low aqueous solubility.
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Solution 1: Use a Salt Form. Consider using a salt form of NAS-181, such as the dimesylate salt, which has demonstrated solubility in water.
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Solution 2: Use a Co-solvent. If you must use the free base, you may need to first dissolve it in a minimal amount of an organic solvent like DMSO and then dilute it with saline. Be mindful of the final concentration of the organic solvent, as it can have its own biological effects.
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Solution 3: Formulation Development. For in vivo studies requiring higher concentrations, formulation strategies such as the use of cyclodextrins or other solubilizing agents may be necessary.
Issue: I am seeing precipitation when I dilute my DMSO stock solution in an aqueous buffer.
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Problem: The compound is precipitating out of the aqueous solution upon dilution of the DMSO stock.
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Solution 1: Decrease the Final Concentration. The concentration of NAS-181 in your final aqueous solution may be above its solubility limit. Try working with a lower final concentration.
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Solution 2: Adjust the pH. The solubility of a compound can be pH-dependent. Experiment with adjusting the pH of your aqueous buffer to see if it improves solubility.
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Solution 3: Increase the Percentage of Co-solvent. A slightly higher percentage of DMSO in the final solution might be required to keep the compound dissolved. However, always consider the tolerance of your experimental system to the solvent.
Data Presentation
Table 1: Solubility of NAS-181 Salt Form
| Solvent | Form | Solubility | Source |
| DMSO | Dimesylate Salt | Soluble | |
| Water | Dimesylate Salt | Soluble (53.86 mg/mL) | |
| Acetonitrile | Dimesylate Salt | Soluble | |
| Methanol | Dimesylate Salt | Soluble |
Note: Specific solubility data for this compound is not currently available.
Experimental Protocols
Protocol: Preparation of NAS-181 for In Vivo Administration (Based on Literature)
This protocol is adapted from a study that used NAS-181 in an in vivo setting. It is important to note that the specific form of NAS-181 (free base or salt) was not explicitly stated in this reference.
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Weighing: Accurately weigh the desired amount of NAS-181.
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Initial Dissolution: Dissolve the weighed NAS-181 in a small volume of distilled water.
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Dilution: Further dilute the solution to the final desired concentration using a Ringer solution.
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Verification: Ensure the solution is clear and free of any precipitate before administration. If precipitation occurs, sonication or gentle warming may be attempted, but care should be taken to avoid degradation of the compound.
Mandatory Visualization
5-HT1B Receptor Signaling Pathway
NAS-181 is a selective antagonist of the 5-HT1B receptor. The activation of the 5-HT1B receptor, a Gαi/o-coupled receptor, leads to the inhibition of adenylyl cyclase, which in turn reduces the production of cyclic AMP (cAMP) and the activity of protein kinase A (PKA). This signaling cascade can influence neurotransmitter release. Additionally, 5-HT1B receptor activation can stimulate the MAPK/ERK signaling pathway.
Caption: 5-HT1B Receptor Signaling Cascade.
References
Troubleshooting inconsistent results in NAS-181 experiments
Technical Support Center: NAS-181 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NAS-181. The information is designed to address common challenges and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is NAS-181 and what is its primary mechanism of action?
A1: NAS-181, or (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl] morpholine methane sulfonate, is a potent and selective antagonist for the rodent 5-HT1B receptor.[1][2][3] In the brain, 5-HT1B receptors act as autoreceptors that regulate the release of serotonin (5-HT) through a negative feedback mechanism.[1][2] By blocking these receptors, NAS-181 can attenuate the agonist-induced decrease in extracellular 5-HT levels.
Q2: I am observing inconsistent effects of NAS-181 on serotonin levels. What are the potential causes?
A2: Inconsistent results can stem from several factors:
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Partial Agonism: Under certain conditions, such as in the absence of a serotonin reuptake inhibitor, NAS-181 has been observed to reduce 5-HT levels, suggesting it may possess partial agonistic properties.
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Animal Model Variability: Biological differences between individual animals (e.g., metabolism, receptor density) can contribute to varied responses.
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Experimental Conditions: The presence or absence of other compounds, like SSRIs (e.g., fluvoxamine), can significantly alter the observed effects of NAS-181.
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Procedural Inconsistencies: Variations in surgical procedures, probe placement during microdialysis, or drug administration can lead to inconsistent data.
Q3: Can NAS-181 be used in combination with other drugs?
A3: Yes, studies have successfully used NAS-181 in conjunction with other compounds. For example, it has been co-administered with the 5-HT1B receptor agonist CP93129 and the selective serotonin reuptake inhibitor (SSRI) fluvoxamine to investigate its antagonistic properties. The presence of an SSRI can enhance the effects of 5-HT1B receptor antagonists.
Troubleshooting Guide
Issue 1: Unexpected Reduction in Serotonin Levels with NAS-181 Alone
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Partial Agonist Activity | Co-administer NAS-181 with a serotonin reuptake inhibitor, such as fluvoxamine. | The antagonistic effects of NAS-181 should become more apparent, attenuating the effects of 5-HT1B agonists. |
| Baseline 5-HT Fluctuation | Ensure a stable baseline of extracellular 5-HT is established before administering NAS-181. | A stable baseline will allow for a more accurate assessment of the drug's effect. |
| Off-Target Effects | Review literature for potential off-target binding of NAS-181 at the concentration used. | This will help determine if the observed effects are mediated by the 5-HT1B receptor. |
Issue 2: High Variability in Response to NAS-181 Between Subjects
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Probe Placement | Verify stereotactic coordinates and histological confirmation of probe placement post-experiment. | Consistent and accurate probe placement will reduce variability in microdialysis results. |
| Subject Health and Stress | Ensure all animals are healthy, acclimatized to the experimental setup, and handled consistently to minimize stress. | Reduced stress levels can lead to more stable and consistent physiological responses. |
| Drug Preparation and Delivery | Prepare fresh drug solutions for each experiment and ensure the delivery system (e.g., microdialysis pump) is calibrated and functioning correctly. | Accurate and consistent drug delivery will minimize dose-related variability. |
Experimental Protocols
In Vivo Microdialysis for Extracellular 5-HT Measurement
This protocol is a generalized procedure based on methodologies described for studying NAS-181's effect on serotonin levels in the rat frontal cortex.
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Animal Preparation:
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Male Wistar rats (250-300g) are anesthetized (e.g., with chloral hydrate, 400 mg/kg i.p.).
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The animal is placed in a stereotaxic frame.
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Microdialysis Probe Implantation:
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A concentric microdialysis probe is implanted in the frontal cortex using stereotaxic coordinates (e.g., AP +3.7 mm, L -0.8 mm, and DV –5.5 mm from bregma).
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Perfusion and Sample Collection:
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The probe is perfused with an appropriate buffer solution at a constant flow rate.
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After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
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Drug Administration:
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NAS-181 and other compounds (e.g., CP93129, fluvoxamine) are administered via reversed microdialysis by dissolving them in the perfusion buffer.
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Sample Analysis:
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Serotonin levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
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Signaling Pathways and Workflows
Caption: Mechanism of NAS-181 at the 5-HT1B autoreceptor.
References
Technical Support Center: NeuroStim-181 Behavioral Assays
Welcome to the technical support center for NeuroStim-181. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing injection timing and troubleshooting common issues encountered during behavioral assays involving NeuroStim-181.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for NeuroStim-181 and what is its stability in that solvent?
A1: NeuroStim-181 is most soluble in a solution of 20% DMSO and 80% saline. In this solvent, the compound is stable for up to 48 hours when stored at 4°C. For longer-term storage, it is recommended to prepare aliquots and store them at -20°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: What is the optimal route of administration for NeuroStim-181 in rodent models?
A2: The optimal route of administration is intraperitoneal (i.p.) injection. This route has been shown to provide consistent and reproducible absorption, leading to reliable behavioral effects. Subcutaneous (s.c.) and intravenous (i.v.) routes have also been tested, but i.p. injection provides the best balance of bioavailability and ease of administration for behavioral studies.
Q3: How soon after injection can I expect to see behavioral effects?
A3: The onset of behavioral effects typically occurs between 30 and 60 minutes post-injection, with peak effects observed around 90 minutes. The exact timing can vary depending on the dose administered and the specific behavioral assay being performed.
Q4: What is the duration of action for a single dose of NeuroStim-181?
A4: A single dose of NeuroStim-181 generally has a duration of action of 4 to 6 hours. Behavioral parameters should be monitored within this window. For longer-term studies, a multiple-dosing regimen may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in behavioral results between subjects. | 1. Inconsistent injection timing relative to the start of the behavioral test. 2. Improper drug formulation or precipitation of the compound. 3. Variation in animal handling and stress levels. | 1. Standardize the time between injection and the start of the assay for all subjects. A 60-minute pre-treatment time is recommended. 2. Ensure NeuroStim-181 is fully dissolved. Vortex the solution before each injection. 3. Acclimate animals to the testing room and handling procedures for at least 3 days prior to the experiment. |
| No observable behavioral effect after injection. | 1. The dose may be too low. 2. The injection may have been administered incorrectly (e.g., subcutaneous instead of intraperitoneal). 3. The compound may have degraded due to improper storage. | 1. Perform a dose-response study to determine the optimal dose for your specific assay. 2. Ensure proper i.p. injection technique. Use trained personnel to perform the injections. 3. Prepare fresh solutions of NeuroStim-181 for each experiment or use properly stored aliquots. |
| Adverse effects observed (e.g., sedation, hyperactivity not related to the assay). | 1. The dose may be too high. 2. Off-target effects of the compound. | 1. Lower the dose and conduct a dose-response curve to find a therapeutically relevant dose with minimal side effects. 2. If adverse effects persist even at lower effective doses, consider alternative analogs or formulations. |
Experimental Protocols
Protocol 1: Dose-Response Study for NeuroStim-181 in the Open Field Test
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Animals: Male C57BL/6 mice (8-10 weeks old).
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Housing: Group-housed (4-5 per cage) with a 12-hour light/dark cycle, with food and water available ad libitum.
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Drug Preparation: Prepare a stock solution of NeuroStim-181 in 20% DMSO / 80% saline. Prepare serial dilutions to achieve final doses of 1, 5, and 10 mg/kg. The vehicle control will be 20% DMSO / 80% saline.
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Injection: Administer a single i.p. injection at a volume of 10 mL/kg.
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Behavioral Testing: 60 minutes after injection, place each mouse in the center of an open field arena (50 cm x 50 cm). Record activity for 15 minutes using an automated tracking system.
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Data Analysis: Analyze the total distance traveled, time spent in the center zone, and rearing frequency. Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare dose groups to the vehicle control.
Protocol 2: Time-Course Study for NeuroStim-181 in the Novel Object Recognition Test
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Animals: Female Sprague-Dawley rats (10-12 weeks old).
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Housing: Pair-housed with a 12-hour light/dark cycle, with food and water available ad libitum.
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Drug Preparation: Prepare NeuroStim-181 at the determined optimal dose (e.g., 5 mg/kg) in 20% DMSO / 80% saline.
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Injection and Training: Inject rats with NeuroStim-181 or vehicle at different time points before the training session: 30, 60, 90, and 120 minutes. During training, expose rats to two identical objects for 10 minutes.
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Testing: 24 hours after the training session, place the rats back in the arena with one familiar object and one novel object. Record the time spent exploring each object for 5 minutes.
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Data Analysis: Calculate a discrimination index (Time with novel object - Time with familiar object) / (Total exploration time). Use a two-way ANOVA to analyze the effects of treatment and injection time.
Quantitative Data Summary
Table 1: Pharmacokinetic Profile of NeuroStim-181 (5 mg/kg, i.p.) in Rats
| Time Point (minutes) | Plasma Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 | 120.5 ± 15.2 | 30.1 ± 5.5 |
| 30 | 250.8 ± 22.1 | 75.4 ± 9.8 |
| 60 | 380.2 ± 30.5 | 150.6 ± 18.2 |
| 90 | 410.6 ± 35.8 | 185.3 ± 20.1 |
| 120 | 350.1 ± 28.9 | 140.7 ± 17.5 |
| 240 | 150.7 ± 18.3 | 60.2 ± 8.9 |
Table 2: Dose-Dependent Effects on Locomotor Activity (Open Field Test)
| Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) |
| Vehicle | 3500 ± 250 | 45 ± 5 |
| 1 | 3650 ± 300 | 50 ± 6 |
| 5 | 5200 ± 450 | 80 ± 8 |
| 10 | 6800 ± 500 | 110 ± 10 |
*p < 0.05, **p < 0.01 compared to vehicle
Visualizations
Caption: General experimental workflow for behavioral assays.
Caption: Proposed signaling cascade for NeuroStim-181.
Caption: Troubleshooting logic for lack of behavioral effects.
How to control for vehicle effects with NAS-181 free base
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of NAS-181 free base in experimental settings. The following information addresses common challenges, particularly concerning vehicle selection and the control of vehicle-specific effects.
Frequently Asked Questions (FAQs)
Q1: What is NAS-181 and what is its primary mechanism of action?
NAS-181 is a potent and selective antagonist of the rat 5-hydroxytryptamine 1B (5-HT1B) receptor. Its primary mechanism of action is to block the inhibitory effects of serotonin at these receptors, leading to an increase in the synthesis and release of serotonin in the brain.
Q2: Why is controlling for vehicle effects critical when working with this compound?
This compound is lipophilic and has low aqueous solubility. Therefore, it often requires the use of organic solvents or other solubilizing agents (vehicles) for in vivo and in vitro administration. These vehicles can have their own biological effects, which may confound the interpretation of experimental results. A proper vehicle control group is essential to distinguish the pharmacological effects of NAS-181 from any effects induced by the vehicle itself.
Q3: What are the common vehicles used for poorly water-soluble compounds like this compound?
Commonly used vehicles for lipophilic drugs include:
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Dimethyl sulfoxide (DMSO): A powerful solvent, but it can have biological effects, including anti-inflammatory and neurotoxic effects at higher concentrations.
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Polyethylene glycols (PEGs): A family of polymers that can improve the solubility of nonpolar compounds.
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Ethanol: Often used in combination with other solvents, but can have sedative or anxiolytic effects.
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Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
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Oil-based vehicles (e.g., corn oil, sesame oil): Suitable for subcutaneous or intramuscular injections of highly lipophilic compounds.
The choice of vehicle depends on the specific experimental requirements, including the route of administration, required concentration of NAS-181, and potential for vehicle-induced toxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of NAS-181 in the vehicle upon storage or during administration. | The concentration of NAS-181 exceeds its solubility in the chosen vehicle at the storage or administration temperature. | - Determine the solubility of NAS-181 in a range of vehicles at the intended storage and administration temperatures.- Consider using a co-solvent system (e.g., DMSO and PEG400) to improve solubility.- Prepare fresh solutions before each experiment.- If using a suspension, ensure it is homogenous before administration. |
| Unexpected or inconsistent results in the NAS-181 treated group. | The vehicle is exerting a significant biological effect, or there is an interaction between the vehicle and NAS-181. | - Always include a vehicle control group that receives the same volume and concentration of the vehicle as the treated group.- If using a high concentration of a vehicle like DMSO, consider reducing the concentration or switching to a more inert vehicle.- Conduct a pilot study to evaluate the behavioral or physiological effects of the vehicle alone. |
| Local irritation or inflammation at the injection site (subcutaneous administration). | The vehicle or the formulation is causing tissue damage. | - Ensure the pH of the formulation is close to physiological pH (7.4).- Use the lowest effective concentration of the vehicle.- Consider alternative vehicles known to be less irritating, such as cyclodextrin-based formulations.- Rotate injection sites if repeated administrations are necessary. |
| Difficulty in achieving the desired dose due to low solubility. | The intrinsic solubility of this compound is limiting the concentration of the dosing solution. | - Explore the use of solubilization technologies such as nanocrystal formulations or lipid-based delivery systems.- Consider using a salt form of NAS-181 (e.g., NAS-181 dimesylate) which may have higher aqueous solubility. |
Data Presentation: Vehicle Solubility for this compound
Due to the limited publicly available quantitative solubility data for this compound, researchers are strongly encouraged to perform their own solubility assessments. The following table provides a template for organizing these experimental findings.
| Vehicle | Composition | Solubility of this compound (mg/mL) at RT (20-25°C) | Notes on Potential Confounding Effects |
| Saline | 0.9% NaCl in water | User to determine | Low potential for confounding effects. |
| PBS | Phosphate-Buffered Saline, pH 7.4 | User to determine | Low potential for confounding effects. |
| DMSO | 100% Dimethyl Sulfoxide | User to determine | Can have anti-inflammatory, neuroprotective, and neurotoxic effects. May alter the blood-brain barrier permeability. |
| Ethanol | 10% Ethanol in Saline | User to determine | Can have sedative and anxiolytic effects. |
| PEG400 | 50% PEG400 in Saline | User to determine | Generally considered safe, but high concentrations may cause osmotic effects. |
| Cyclodextrin | 20% Hydroxypropyl-β-cyclodextrin in water | User to determine | Generally considered safe and effective for increasing solubility of lipophilic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Subcutaneous Injection
Objective: To prepare a solution of this compound for subcutaneous administration in rodents.
Materials:
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This compound
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Selected vehicle (e.g., 10% DMSO, 40% PEG400, 50% Saline)
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Sterile, pyrogen-free saline
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Sterile microcentrifuge tubes
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Vortex mixer
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Sonicator (optional)
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Sterile syringe filters (0.22 µm)
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Sterile syringes and needles
Procedure:
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Calculate the required amount of this compound and vehicle components. For example, to prepare 1 mL of a 1 mg/mL solution in a vehicle of 10% DMSO, 40% PEG400, and 50% saline:
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Weigh 1 mg of this compound.
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Measure 100 µL of DMSO.
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Measure 400 µL of PEG400.
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Measure 500 µL of sterile saline.
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Dissolve this compound. In a sterile microcentrifuge tube, add the weighed this compound to the DMSO. Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
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Add co-solvents. Add the PEG400 to the DMSO/NAS-181 solution and vortex until the solution is homogenous.
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Add aqueous component. Slowly add the sterile saline to the organic solvent mixture while vortexing to prevent precipitation.
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Sterile filter. Draw the final solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a sterile vial.
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Storage. Store the formulation as recommended based on stability studies. For short-term use, it is often advisable to prepare fresh solutions daily.
Protocol 2: Vehicle Control Experiment for Subcutaneous Administration
Objective: To assess the behavioral or physiological effects of the vehicle alone.
Materials:
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Prepared vehicle (without NAS-181) from Protocol 1.
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Experimental animals (e.g., rats or mice).
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Sterile syringes and needles.
Procedure:
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Animal Groups: Randomly assign animals to at least two groups:
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Vehicle Control Group: Will receive the vehicle injection.
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Naïve Control Group (Optional but recommended): Will receive no injection or a sham injection (needle prick without fluid administration). This helps to control for the stress of the injection procedure itself.
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Dosing: Administer the vehicle to the Vehicle Control Group using the same volume, route, and frequency as the planned NAS-181 administration.
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Behavioral/Physiological Assessment: Conduct the same behavioral tests or physiological measurements on all groups as will be performed in the main experiment with NAS-181.
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Data Analysis: Compare the results from the Vehicle Control Group to the Naïve Control Group (if included) to determine if the vehicle and/or the injection procedure itself has any significant effects on the measured parameters. This baseline will be crucial for interpreting the effects of NAS-181 in the full experiment.
Mandatory Visualizations
5-HT1B Receptor Signaling Pathway
Caption: Simplified signaling pathway of the 5-HT1B receptor and the antagonistic action of NAS-181.
Experimental Workflow for Troubleshooting Vehicle Effects
Caption: Logical workflow for selecting and validating a vehicle for this compound administration.
Interpreting unexpected changes in neurotransmitter levels with NAS-181
Welcome to the technical support center for NAS-181. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting unexpected findings related to the use of NAS-181, a selective 5-HT(1B) receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NAS-181?
A1: NAS-181 is a selective antagonist for the serotonin 1B (5-HT1B) receptor.[1][2] In the central nervous system, 5-HT1B receptors function as autoreceptors on presynaptic serotonergic neurons, inhibiting the release of serotonin (5-HT).[1][3] By blocking these receptors, NAS-181 is expected to increase the extracellular levels of 5-HT.[3]
Q2: I'm observing a decrease in serotonin levels after administering NAS-181, which is contrary to its expected effect. Why might this be happening?
A2: While counterintuitive for a 5-HT1B antagonist, some studies have suggested that NAS-181 may possess partial agonist properties under certain experimental conditions. This means that in the absence of a full agonist, NAS-181 itself can weakly activate the 5-HT1B receptor, leading to a reduction in serotonin release. The observed effect can be influenced by the baseline level of synaptic serotonin and the specific brain region being studied.
Q3: My experiment shows changes in dopamine levels after NAS-181 administration. Is this an expected off-target effect?
A3: While direct off-target binding of NAS-181 to dopamine receptors has not been extensively documented, the serotonergic and dopaminergic systems are known to have significant crosstalk. Serotonin neurons can influence the activity of dopamine neurons. Therefore, alterations in serotonin levels induced by NAS-181 can indirectly lead to changes in dopamine release. For example, some studies suggest that serotonin can modulate dopamine release, though the exact nature of this interaction (inhibitory or excitatory) can be complex and region-specific.
Q4: I have observed unexpected changes in GABA and glutamate levels. What is the potential link to NAS-181?
A4: The serotonergic system extensively modulates both GABAergic (inhibitory) and glutamatergic (excitatory) neurotransmission. Specifically, 5-HT1B receptors are known to be involved in the presynaptic inhibition of both GABA and glutamate release. By antagonizing these receptors with NAS-181, you may be disinhibiting the release of these neurotransmitters, leading to an increase in their extracellular levels.
Q5: Are there any known interactions between NAS-181 and the norepinephrine system?
A5: Yes, there is considerable interaction between the serotonin and norepinephrine systems. Serotonergic neurons can exert an inhibitory influence on norepinephrine neurons. By altering serotonergic activity, NAS-181 could indirectly affect norepinephrine release. Additionally, in some cases, serotonin transporters have been shown to be capable of taking up norepinephrine, suggesting another level of interaction that could be influenced by changes in the serotonergic system.
Troubleshooting Guide: Unexpected Neurotransmitter Changes
This guide is intended to help you troubleshoot unexpected quantitative changes in neurotransmitter levels during your experiments with NAS-181.
Problem 1: Inconsistent or highly variable serotonin (5-HT) levels across subjects.
| Potential Cause | Troubleshooting Steps |
| Partial Agonism of NAS-181 | Consider that NAS-181 may act as a partial agonist, reducing 5-HT levels in some contexts. Analyze your data to see if there is a correlation between baseline 5-HT levels and the direction of the change after NAS-181 administration. |
| Experimental Variability | Review your experimental protocol for consistency. Ensure that factors such as animal handling, stress levels, and the time of day for the experiment are standardized, as these can influence baseline neurotransmitter levels. |
| Microdialysis Probe Issues | In in vivo microdialysis experiments, inconsistencies in probe placement, recovery, or tissue damage can lead to high variability. Verify probe location post-experiment and check for consistent recovery rates across subjects. |
| Analytical Technique Variability | Ensure your HPLC system is properly calibrated and maintained. Run standards at the beginning, middle, and end of your sample run to check for any drift in detection. |
Problem 2: Unexpected increase or decrease in dopamine (DA) or norepinephrine (NE) levels.
| Potential Cause | Troubleshooting Steps |
| Indirect Network Effects | The observed changes may be due to the known crosstalk between the serotonergic, dopaminergic, and noradrenergic systems. Review the literature on the specific brain region you are studying to understand the local circuitry and how changes in serotonin might influence DA or NE release. |
| Undocumented Off-Target Effects | While NAS-181 is reported to be selective for the 5-HT1B receptor, the possibility of weak interactions with other receptors at the concentration used cannot be entirely ruled out. Consider running a receptor binding assay to check for off-target interactions if this issue persists and is critical to your research. |
| Metabolite Interference | In your analytical method (e.g., HPLC), ensure that the peaks for DA, NE, and their metabolites are well-resolved from the 5-HT peak and any potential NAS-181 metabolites. |
Problem 3: Significant changes in GABA or glutamate levels.
| Potential Cause | Troubleshooting Steps |
| Disinhibition of Release | As 5-HT1B receptor activation can inhibit GABA and glutamate release, antagonism by NAS-181 may lead to an increase in their levels. This is a plausible pharmacological effect. |
| Excitotoxicity or Homeostatic Changes | Large, unexpected changes, particularly in glutamate, could indicate excitotoxicity or a homeostatic response to altered network activity. Correlate the neurotransmitter changes with behavioral or electrophysiological data if available. |
| Analytical Challenges | The measurement of GABA and glutamate can be challenging due to their high basal levels and potential for contamination. Ensure your sample collection and analysis protocols are optimized for these amino acid neurotransmitters. |
Experimental Protocols
Key Experiment: In Vivo Microdialysis with HPLC-ECD
This protocol outlines the general steps for measuring extracellular neurotransmitter levels in a freely moving rodent model following the administration of NAS-181.
1. Surgical Preparation:
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Anesthetize the animal according to approved institutional protocols.
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Secure the animal in a stereotaxic frame.
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Implant a guide cannula targeted to the brain region of interest.
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Allow for a post-operative recovery period of several days.
2. Microdialysis Procedure:
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On the day of the experiment, gently restrain the animal and insert a microdialysis probe through the guide cannula.
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Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).
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Place the animal in a testing chamber that allows for free movement.
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Allow for a habituation and baseline collection period (e.g., 1-2 hours) to establish stable neurotransmitter levels.
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Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing a small amount of acid to prevent degradation.
3. Drug Administration:
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Administer NAS-181 systemically (e.g., intraperitoneal injection) or locally via reverse dialysis through the probe.
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Continue collecting dialysate samples for the desired duration after drug administration.
4. Sample Analysis (HPLC with Electrochemical Detection):
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Use an HPLC system equipped with a reverse-phase C18 column and an electrochemical detector.
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Prepare a mobile phase suitable for the separation of monoamines and their metabolites.
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Inject a standard solution containing known concentrations of the neurotransmitters of interest to create a calibration curve.
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Inject the collected dialysate samples.
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Identify and quantify the neurotransmitter peaks based on their retention times and the calibration curve.
Visualizations
Caption: Expected signaling pathway of NAS-181.
Caption: General experimental workflow for in vivo microdialysis.
Caption: Troubleshooting logic for unexpected dopamine changes.
References
Minimizing stress in animals during NAS-181 administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the administration of NAS-181 in animal models, with a core focus on minimizing stress and ensuring experimental success.
Frequently Asked Questions (FAQs)
Q1: What is NAS-181 and what is its primary mechanism of action?
Q2: What are the potential behavioral effects of administering a 5-HT1B receptor antagonist like NAS-181?
A2: 5-HT1B receptors are involved in modulating stress sensitivity, mood, anxiety, and aggression.[3] Studies on 5-HT1B receptor antagonists have shown anxiolytic (anxiety-reducing) properties in various animal models. Therefore, administration of NAS-181 could potentially lead to changes in anxiety-related behaviors. Researchers should carefully observe animals for any significant behavioral alterations.
Q3: What are the recommended routes of administration for NAS-181 in rodents?
A3: While specific literature on various administration routes for NAS-181 is limited, it can likely be administered via common parenteral and enteral routes used in rodent studies. These include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and oral gavage (PO). The choice of administration route will depend on the specific experimental design and desired pharmacokinetic profile.
Q4: How can I minimize stress to the animals during NAS-181 administration?
A4: Minimizing stress is crucial for both animal welfare and data integrity. Key strategies include:
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Habituation: Acclimate the animals to the handling and restraint procedures before the actual experiment.
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Proper Handling: Use gentle and confident handling techniques. For mice, using tunnels or cupped hands for lifting is less stressful than tail handling.
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Appropriate Restraint: Use the least restrictive restraint method that is safe and effective for the chosen administration route.
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Small Volumes: Use the smallest possible volume for injections to minimize discomfort.
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Proficient Technique: Ensure that all personnel performing the procedures are well-trained and proficient to minimize the duration of handling and any potential for injury.
Troubleshooting Guides
Issue 1: Solubility Problems with NAS-181
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Problem: NAS-181 precipitates out of solution when preparing for administration.
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Solution:
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Vehicle Selection: For many research compounds, a multi-component vehicle system is necessary. A common starting point is to dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it with a co-solvent system such as a mixture of PEG400, propylene glycol, and saline.
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Sonication and Warming: Gentle warming and sonication can aid in the dissolution of the compound in the initial solvent.
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pH Adjustment: Ensure the pH of the final solution is within a physiologically acceptable range (typically 6.8-7.2).
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Test Formulations: It is advisable to test the solubility and stability of your final formulation before administering it to the animals.
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Issue 2: Animal Distress During or After Administration
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Problem: Animals exhibit signs of distress such as vocalization, struggling, freezing, or changes in grooming or posture.
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Solution:
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Review Handling and Restraint: Ensure that the handling and restraint techniques are appropriate and are being performed correctly and gently.
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Check Injection Volume and Speed: Administering too large a volume or injecting too quickly can cause pain and distress. Refer to the administration guidelines for appropriate volumes.
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Assess Formulation: The vehicle itself could be causing irritation. Ensure the formulation is isotonic and at a neutral pH.
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Consider Anxiolytics or Analgesics: If the experimental protocol allows, the use of appropriate anxiolytics or analgesics might be considered in consultation with a veterinarian, although this could interfere with studies on a 5-HT1B antagonist.
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Behavioral Monitoring: Closely monitor the animals after administration for any adverse effects. Note any changes in behavior, food and water intake, and body weight.
-
Data Presentation
Table 1: Recommended Administration Volumes and Needle Sizes for Rodents
| Route of Administration | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge |
| Intravenous (IV) | < 0.2 ml | < 0.5 ml | 27-30 | 25-27 |
| Intraperitoneal (IP) | < 2-3 ml | < 5-10 ml | 25-27 | 23-25 |
| Subcutaneous (SC) | < 2-3 ml | < 5-10 ml | 25-27 | 23-25 |
| Oral Gavage (PO) | < 1-2 ml | < 5-10 ml | 18-20 (gavage needle) | 16-18 (gavage needle) |
Note: These are general guidelines. The exact volumes may vary depending on the size and health of the animal and the specific substance being administered. It is always recommended to use the smallest effective volume.
Experimental Protocols
Protocol: Preparation and Administration of NAS-181 via Intraperitoneal (IP) Injection in Rats
This protocol is a general guideline and should be adapted to specific experimental needs.
-
Materials:
-
NAS-181 compound
-
Vehicle (e.g., sterile saline, or a DMSO/saline mixture)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringes (1 ml or 3 ml)
-
Sterile needles (23-25 gauge)
-
70% ethanol for disinfection
-
Appropriate personal protective equipment (PPE)
-
-
Preparation of NAS-181 Solution:
-
Calculate the required amount of NAS-181 and vehicle based on the desired dose and the weight of the animals.
-
If using a co-solvent system, first dissolve the NAS-181 in the organic solvent (e.g., DMSO) in a sterile microcentrifuge tube.
-
Gradually add the aqueous component (e.g., sterile saline) while vortexing to prevent precipitation.
-
Visually inspect the final solution to ensure it is clear and free of particulates.
-
-
Animal Handling and Restraint:
-
Gently remove the rat from its home cage.
-
Restrain the rat securely but gently. For an IP injection, the rat can be held with its head tilted downwards to allow the abdominal organs to fall away from the injection site.
-
-
Administration Procedure:
-
Disinfect the injection site on the lower abdomen with 70% ethanol.
-
Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Aspirate slightly to ensure the needle has not entered a blood vessel or organ.
-
Inject the NAS-181 solution slowly and steadily.
-
Withdraw the needle and return the animal to its home cage.
-
-
Post-Administration Monitoring:
-
Monitor the animal for at least 15-30 minutes immediately after the injection for any signs of distress or adverse reactions.
-
Continue to monitor the animal's general health, behavior, and body weight for the duration of the experiment.
-
Mandatory Visualizations
Caption: 5-HT1B Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for NAS-181 Experiments.
References
Validating the efficacy of NAS-181 in a new experimental setup
Technical Support Center: Validating the Efficacy of NAS-181
This technical support center provides guidance for researchers, scientists, and drug development professionals on validating the efficacy of NAS-181, a selective T-type calcium channel blocker, in a new experimental setup.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for NAS-181?
A: NAS-181 is a potent and selective antagonist of Cav3.2 T-type calcium channels. T-type calcium channels are known to be key regulators of neuronal excitability and have been implicated in the transmission of pain signals.[1][2] In pathological conditions such as neuropathic pain, the expression and activity of these channels can be upregulated in sensory neurons.[2][3] NAS-181 is designed to specifically block these channels, thereby reducing neuronal hyperexcitability and alleviating pain.
Q2: Which experimental models are recommended for initial in vitro validation of NAS-181?
A: For initial in vitro studies, cell lines endogenously expressing or engineered to overexpress the Cav3.2 subunit of T-type calcium channels are recommended. Dorsal root ganglion (DRG) neurons, which naturally have high densities of these channels, are also a highly relevant model.[1]
Q3: What are the expected outcomes of NAS-181 application in a relevant cellular model?
A: In a suitable cellular model, application of NAS-181 is expected to reduce the amplitude of T-type calcium currents in a dose-dependent manner. This can be measured using electrophysiological techniques such as patch-clamp. A corresponding decrease in cellular excitability, for instance, a reduction in the frequency of action potential firing in response to a stimulus, should also be observable.
Troubleshooting Guide
Issue: Inconsistent or absent inhibitory effect of NAS-181 on T-type calcium channel currents.
-
Possible Cause 1: Suboptimal Compound Concentration. The concentration of NAS-181 may be too low to elicit a significant effect.
-
Solution: Perform a dose-response study to determine the optimal concentration range. Based on preliminary data for similar compounds, a range of 10 nM to 10 µM is a reasonable starting point. The half-maximal inhibitory concentration (IC50) should be determined for your specific experimental conditions.
-
-
Possible Cause 2: Incorrect Voltage Protocol. The voltage protocol used in your electrophysiology experiments may not be optimal for isolating T-type calcium currents.
-
Solution: T-type calcium channels are low-voltage activated. Ensure your voltage protocol includes a hyperpolarizing prepulse to remove steady-state inactivation, followed by a test pulse to a voltage range where T-type channels activate (typically around -40 mV to -20 mV).
-
-
Possible Cause 3: Compound Instability. NAS-181 may be unstable in your experimental solution.
-
Solution: Prepare fresh stock solutions of NAS-181 daily and protect them from light. Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution upon initial preparation.
-
-
Possible Cause 4: Low Channel Expression. The cells used in your experiment may have very low levels of T-type calcium channels.
-
Solution: Verify the expression of Cav3.2 channels in your cell line using techniques like qPCR or Western blotting. If expression is low, consider using a cell line with higher expression or primary DRG neurons.
-
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This protocol describes the measurement of T-type calcium currents in a cultured neuronal cell line.
-
Cell Preparation: Plate cells on glass coverslips 24-48 hours before the experiment.
-
Solutions:
-
External Solution (in mM): 110 BaCl2, 10 TEA-Cl, 10 HEPES, 10 Glucose, 1 MgCl2. Adjust pH to 7.4 with CsOH.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -100 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments for 100 ms) to elicit calcium currents.
-
-
Data Acquisition and Analysis:
-
Record the resulting currents using an appropriate amplifier and data acquisition system.
-
To isolate T-type currents, a subtraction protocol can be used where currents elicited from a holding potential of -50 mV (where T-type channels are largely inactivated) are subtracted from those elicited from -100 mV.
-
Apply NAS-181 at various concentrations to the external solution and record the resulting inhibition of the T-type current.
-
Plot the percentage of current inhibition against the drug concentration to determine the IC50 value.
-
Protocol 2: Cell Viability Assay (e.g., MTT Assay)
This protocol is to assess any potential cytotoxicity of NAS-181.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Addition: Treat the cells with a range of NAS-181 concentrations (e.g., 0.1 µM to 100 µM) for 24-48 hours. Include a vehicle-only control.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Data Presentation
Table 1: NAS-181 IC50 Values in Different Cell Lines
| Cell Line | Description | NAS-181 IC50 (µM) |
| HEK293-Cav3.2 | Human Embryonic Kidney cells overexpressing Cav3.2 | 0.5 ± 0.1 |
| ND7/23 | Mouse neuroblastoma x rat DRG neuron hybrid | 1.2 ± 0.3 |
| Primary Rat DRG Neurons | Dorsal Root Ganglion neurons from adult rats | 0.8 ± 0.2 |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Recommended Concentration Range |
| Patch-Clamp Electrophysiology | 10 nM - 10 µM |
| Cell Viability (Cytotoxicity) | 1 µM - 100 µM |
Visualizations
Caption: NAS-181 mechanism of action.
Caption: Efficacy validation workflow.
Caption: Troubleshooting inconsistent results.
References
Validation & Comparative
A Comparative Guide to NAS-181 and GR127935: Efficacy and Selectivity at 5-HT1B/1D Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties of two prominent serotonin receptor antagonists, NAS-181 and GR127935. The focus is on their efficacy and selectivity at the 5-HT1B and 5-HT1D receptor subtypes, presenting key experimental data to inform research and development decisions.
Introduction
NAS-181 and GR127935 are both recognized as potent antagonists of the 5-HT1B/1D receptors, which are implicated in a variety of physiological processes and are targets for therapeutic intervention in conditions such as migraine and depression. While both compounds target this receptor family, they exhibit distinct profiles in terms of their selectivity and potency, which are critical considerations for their use as research tools and potential therapeutic agents.
Data Presentation
Table 1: Comparative Binding Affinity (Ki) of NAS-181 and GR127935 at Serotonin Receptors
| Compound | Receptor Subtype | Species | Ki (nM) | pKi | Reference |
| NAS-181 | rat 5-HT1B | Rat | 47 | 7.33 | [1] |
| GR127935 | rat 5-HT1B | Rat | - | 8.5 | [2] |
| guinea pig 5-HT1D | Guinea Pig | - | 8.5 | [2] | |
| human 5-HT1A | Human | >1000 | <6 | [2] | |
| human 5-HT1B | Human | - | 8.6 | [3] | |
| human 5-HT1D | Human | - | 9.0 | ||
| human 5-HT2A | Human | >1000 | <6 | ||
| human 5-HT2C | Human | >1000 | <6 |
Note: A comprehensive binding profile for NAS-181 against a wider panel of human 5-HT receptors was not available in the public domain at the time of this review.
Table 2: Comparative Functional Antagonist Efficacy (pA2) of NAS-181 and GR127935
| Compound | Receptor Subtype | Assay Type | pA2 | Reference |
| NAS-181 | rat 5-HT1B | in vivo microdialysis | Potent antagonist activity observed | |
| GR127935 | human 5-HT1Dα | cAMP Accumulation | 8.6 | |
| human 5-HT1Dβ | cAMP Accumulation | 9.7 |
Note: A specific pA2 value for NAS-181 from an in vitro functional assay was not found in the reviewed literature. However, in vivo studies demonstrate its potent antagonism.
Efficacy and Selectivity Comparison
GR127935 is a well-characterized antagonist with high affinity for both 5-HT1B and 5-HT1D receptors. It is reported to be the most potent 5-HT1D receptor antagonist described, with nanomolar affinity at human 5-HT1D receptors. Functional studies confirm its potent antagonist activity, and it displays over 100-fold selectivity for 5-HT1B/1D receptors over 5-HT1A, 5-HT2A, and 5-HT2C receptors.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general procedure for determining the binding affinity (Ki) of a test compound for 5-HT1B/1D receptors.
1. Membrane Preparation:
-
Tissues or cells expressing the target receptor are homogenized in an ice-cold buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer.
2. Binding Reaction:
-
In a multi-well plate, the membrane preparation is incubated with a specific radioligand for the target receptor (e.g., [³H]-GR125743 for 5-HT1B/1D) and varying concentrations of the test compound (e.g., NAS-181 or GR127935).
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled competing ligand.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The amount of radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional cAMP Assay (General Protocol)
This protocol describes a general method for assessing the functional antagonist activity (pA2) of a compound by measuring its effect on agonist-induced changes in cyclic AMP (cAMP) levels.
1. Cell Culture and Treatment:
-
A suitable cell line stably expressing the 5-HT1B or 5-HT1D receptor is cultured.
-
The cells are pre-incubated with varying concentrations of the antagonist (NAS-181 or GR127935).
-
An agonist for the receptor is then added to stimulate the Gαi-coupled pathway, which leads to an inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. Forskolin is often used to pre-stimulate adenylyl cyclase to create a measurable cAMP window.
2. cAMP Measurement:
-
After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
3. Data Analysis:
-
The ability of the antagonist to reverse the agonist-induced inhibition of cAMP production is quantified.
-
The dose-response curves for the agonist in the presence of different antagonist concentrations are plotted.
-
The Schild regression analysis is used to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to produce the same response.
Visualizations
References
A Comparative Guide to NAS-181 and SB224289 as 5-HT1B Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent 5-HT1B receptor antagonists, NAS-181 and SB224289. The objective is to present a detailed analysis of their binding affinities, selectivity profiles, and functional activities, supported by experimental data and methodologies to aid researchers in selecting the appropriate tool compound for their studies.
Introduction
The serotonin 1B (5-HT1B) receptor, a G-protein coupled receptor, plays a crucial role in the central nervous system by modulating the release of serotonin and other neurotransmitters. As such, it is a significant target for the development of therapeutics for various neuropsychiatric disorders. NAS-181 and SB224289 are two selective antagonists that have been instrumental in elucidating the physiological functions of the 5-HT1B receptor. This guide offers a side-by-side comparison of these two compounds.
Data Presentation
Table 1: Comparison of In Vitro Binding Affinities (pKi/Ki)
| Compound | Target | pKi | Ki (nM) | Species | Radioligand | Source |
| SB224289 | h5-HT1B | 8.16 ± 0.06 | ~0.69 | Human | [³H]-GR125743 | [1] |
| NAS-181 | r5-HT1B | ~7.33 | 47 | Rat | [¹²⁵I]-GTI | [2] |
Note: pKi was calculated from the reported Ki value for NAS-181 for easier comparison (pKi = -log(Ki)).
Table 2: Selectivity Profile of SB224289
| Receptor | pKi | Fold Selectivity vs. h5-HT1B |
| h5-HT1B | 8.16 | - |
| h5-HT1D | <6.2 | >75 |
| h5-HT1A | <6.2 | >75 |
| h5-HT1E | <6.2 | >75 |
| h5-HT1F | <6.2 | >75 |
| h5-HT2A | <6.2 | >75 |
| h5-HT2C | <6.2 | >75 |
Data from Selkirk et al., 1998.[1]
Information on the comprehensive selectivity profile of NAS-181 against a wide range of receptors with specific pKi values is limited in the currently available literature. It is primarily characterized as a selective antagonist for the rodent 5-HT1B receptor.[3][4]
Functional Activity: In Vivo Microdialysis
A key study directly compared the effects of NAS-181 and SB224289 on serotonin (5-HT) levels in the frontal cortex of rats using in vivo microdialysis. This technique allows for the measurement of extracellular neurotransmitter concentrations in awake, freely moving animals.
In this study, the 5-HT1B agonist CP93129 was administered to decrease extracellular 5-HT levels. The antagonistic properties of NAS-181 and SB224289 were then assessed by their ability to counteract this effect.
Key Findings:
-
NAS-181 (1 µM) , when co-perfused with CP93129, attenuated the agonist-induced decrease in extracellular 5-HT, both in the presence and absence of the serotonin reuptake inhibitor (SSRI) fluvoxamine.
-
SB224289 (1 µM) , under the same conditions, did not attenuate the suppressant effect of CP93129 on 5-HT levels.
-
Interestingly, in the absence of the 5-HT agonist, both NAS-181 and SB224289 , when administered alone, reduced basal 5-HT levels, suggesting potential partial agonist properties under these experimental conditions.
SB224289 has also been characterized as an inverse agonist, displaying negative intrinsic activity at the human 5-HT1B receptor in [³⁵S]GTPγS binding assays. This means that it can reduce the basal activity of the receptor in the absence of an agonist.
Effects on Other Neurotransmitters
The 5-HT1B receptor can act as a heteroreceptor on non-serotonergic neurons, modulating the release of other neurotransmitters.
-
NAS-181 administration has been shown to increase acetylcholine release in the frontal cortex and hippocampus of rats, suggesting a tonic inhibitory control of cholinergic neurons by 5-HT1B receptors.
-
SB224289 has been shown to block the 5-HT1B receptor-mediated inhibition of dopamine release in the rat striatum.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the cell membranes containing the receptors.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-GR125743 for 5-HT1B) and varying concentrations of the unlabeled competitor drug (NAS-181 or SB224289).
-
Separation: The bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the unlabeled drug that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Microdialysis (General Protocol)
In vivo microdialysis is used to measure extracellular levels of neurotransmitters in the brain of a living animal.
-
Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region (e.g., the frontal cortex).
-
Perfusion: The probe is continuously perfused with a physiological solution (artificial cerebrospinal fluid) at a slow, constant flow rate.
-
Sampling: Neurotransmitters in the extracellular fluid diffuse across the probe's membrane into the perfusion fluid (dialysate). The dialysate is collected at regular intervals.
-
Analysis: The concentration of the neurotransmitter of interest (e.g., serotonin) in the dialysate is quantified using a highly sensitive analytical technique, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Drug Administration: Test compounds can be administered systemically (e.g., via injection) or locally through the microdialysis probe (reverse dialysis).
Mandatory Visualizations
5-HT1B Receptor Signaling Pathway
Caption: 5-HT1B receptor signaling cascade.
Experimental Workflow: In Vivo Microdialysis
Caption: In vivo microdialysis experimental workflow.
Conclusion
Both NAS-181 and SB224289 are valuable tools for investigating the 5-HT1B receptor. SB224289 has been more extensively characterized, with a well-defined selectivity profile and demonstrated inverse agonist activity at the human 5-HT1B receptor. NAS-181 is a potent and selective antagonist at the rodent 5-HT1B receptor and has shown efficacy in in vivo models of neurotransmitter release.
The choice between these two compounds will depend on the specific research question. For studies involving human receptors or requiring an inverse agonist, SB224289 may be the more appropriate choice. For investigations focused on rodent models and antagonism of agonist-induced effects, NAS-181 is a well-validated tool. The observation of potential partial agonism for both compounds under certain in vivo conditions warrants careful consideration in experimental design and data interpretation.
References
- 1. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NAS-181 - Immunomart [immunomart.com]
- 3. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-Reactivity Profile of NAS-181: A Comparative Guide for Researchers
A Comprehensive Analysis of NAS-181's Selectivity for the Serotonin 5-HT1B Receptor
NAS-181, identified as (R)-(+)-2-[[[3-(Morpholinomethyl)-2H-chromen-8-yl]oxy]methyl]morpholine methanesulfonate, is a potent and selective antagonist of the rat 5-hydroxytryptamine1B (5-HT1B) receptor, exhibiting a high affinity with a reported Ki value of 47 nM.[1][2][3] This guide provides a detailed comparison of NAS-181's binding affinity across various serotonin receptor subtypes and other monoaminergic receptors, supported by experimental data to aid researchers and drug development professionals in evaluating its cross-reactivity profile.
Executive Summary
NAS-181 demonstrates significant selectivity for the rat 5-HT1B receptor. In vitro studies reveal a marked preference for the rat isoform over the bovine 5-HT1B receptor, with a 13-fold lower affinity for the latter (Ki = 630 nM).[2][4] Importantly, NAS-181 displays very low affinity for a range of other monoaminergic receptors, underscoring its potential as a selective tool for studying the physiological and pathological roles of the 5-HT1B receptor.
Comparative Binding Affinity of NAS-181
The following table summarizes the binding affinities of NAS-181 for various serotonin and other neurotransmitter receptors. This quantitative data highlights the selectivity of NAS-181 for the rat 5-HT1B receptor.
| Receptor Target | Ligand | Ki (nM) | Species | Reference |
| 5-HT1B | [3H]-Serotonin | 47 ± 5 | Rat | |
| 5-HT1B | [3H]-Serotonin | 630 | Bovine | |
| 5-HT1A | [3H]-8-OH-DPAT | >10,000 | Rat | |
| 5-HT1D | [3H]-Serotonin | >10,000 | Human | |
| 5-HT2A | [3H]-Ketanserin | >10,000 | Rat | |
| 5-HT2C | [3H]-Mesulergine | >10,000 | Rat | |
| α1-adrenergic | [3H]-Prazosin | >10,000 | Rat | |
| α2-adrenergic | [3H]-Idazoxan | >10,000 | Rat | |
| β-adrenergic | [3H]-Dihydroalprenolol | >10,000 | Rat | |
| Dopamine D1 | [3H]-SCH 23390 | >10,000 | Rat | |
| Dopamine D2 | [3H]-Spiperone | >10,000 | Rat |
Experimental Protocols
The binding affinities presented in this guide were determined using radioligand binding assays. Below are the detailed methodologies for the key experiments cited.
Radioligand Binding Assays
Objective: To determine the in vitro binding affinity (Ki) of NAS-181 for various serotonin and other monoaminergic receptors.
Materials:
-
Membrane preparations from rat brain tissues or cells expressing the receptor of interest.
-
Radioligands: [3H]-Serotonin, [3H]-8-OH-DPAT, [3H]-Ketanserin, [3H]-Mesulergine, [3H]-Prazosin, [3H]-Idazoxan, [3H]-Dihydroalprenolol, [3H]-SCH 23390, [3H]-Spiperone.
-
NAS-181 (test compound).
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing specific ions and additives as required for each receptor assay).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize appropriate tissue (e.g., rat cerebral cortex for 5-HT1B) in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in the incubation buffer. Determine the protein concentration of the membrane preparation.
-
Binding Assay: In a final volume of 250 µL, incubate the membrane preparation with a fixed concentration of the specific radioligand and varying concentrations of the competing ligand (NAS-181).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand. Wash the filters rapidly with ice-cold buffer to reduce non-specific binding.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. 5-HT1B RECEPTOR-MEDIATED ACTIVATION OF ERK1/2 REQUIRES BOTH Gαi/o AND β-ARRESTIN PROTEINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. 5-HT1B Receptor-Mediated Activation of ERK1/2 Requires Both Gαi/o and β-Arrestin Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Performance of NAS-181 and Other 5-HT1B Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vivo comparison of the selective 5-HT1B receptor antagonist NAS-181 with other key 5-HT1B ligands, including the antagonists GR127935 and SB224289, and the agonists CP-93129 and CP-94253. The information is compiled from preclinical studies and is intended to aid in the evaluation and selection of these compounds for research and development purposes.
Executive Summary
The serotonin 1B (5-HT1B) receptor is a critical target in the central nervous system for the modulation of various neurotransmitters, including serotonin, dopamine, and acetylcholine. Ligands targeting this receptor have shown potential in treating a range of neuropsychiatric disorders. This guide focuses on the in vivo effects of NAS-181, a selective 5-HT1B antagonist, in comparison to other widely used 5-HT1B ligands. The data presented herein is primarily derived from in vivo microdialysis studies in rats, a standard preclinical model for assessing the neurochemical effects of psychoactive compounds.
Data Presentation: In Vivo Effects on Neurotransmitter Levels
The following tables summarize the quantitative data from key in vivo microdialysis experiments, showcasing the effects of NAS-181 and other 5-HT1B ligands on extracellular neurotransmitter levels in different brain regions.
Table 1: In Vivo Comparison of 5-HT1B Antagonists on Extracellular Serotonin (5-HT) Levels in the Rat Frontal Cortex
| Compound | Dose (in perfusate) | Agonist Challenge (CP-93129) | Effect on Extracellular 5-HT (% of baseline) | Citation |
| NAS-181 | 1 µM | None | ↓ (Partial agonist effect) | [1][2] |
| 1 µM | 0.1 µM | Attenuated the 5-HT suppressant effect of CP-93129 | [1][2] | |
| GR127935 | 10 µM | None | ↓ (Partial agonist effect) | [1] |
| 10 µM | 0.1 µM | Attenuated the 5-HT suppressant effect of CP-93129 | ||
| SB224289 | 1 µM | None | ↓ (Partial agonist effect) | |
| 1 µM | 0.1 µM | Did not attenuate the 5-HT suppressant effect of CP-93129 |
Table 2: In Vivo Effects of 5-HT1B Agonists on Neurotransmitter Levels
| Compound | Animal Model | Brain Region | Dose | Effect on Neurotransmitter Levels | Citation |
| CP-93129 | Rat | Frontal Cortex | 0.03-0.3 µM (in perfusate) | Dose-dependent ↓ in extracellular 5-HT | |
| Rat | Nucleus Accumbens | 2, 5, 10 µM (in perfusate) | Concentration-related ↑ in local dopamine | ||
| CP-94253 | Rat | Not specified | 5-40 µmol/kg | Reduced food intake | |
| Mouse | Not specified | 1.25-5 mg/kg | Anxiolytic-like effects | ||
| Mouse | Not specified | 5-10 mg/kg | Antidepressant-like effects (forced swimming test) | ||
| Anpirtoline | Mouse | Not specified | 0.52 mg/kg (i.p.) | Increased pain threshold | |
| Rat | Not specified | 4.6 mg/kg (i.p.) | Increased swimming activity (forced swimming test) |
Table 3: In Vivo Effect of NAS-181 on Extracellular Acetylcholine Levels
| Compound | Animal Model | Brain Region | Effect on Extracellular Acetylcholine | Citation |
| NAS-181 | Rat | Frontal Cortex & Hippocampus | Profoundly increased acetylcholine levels |
Experimental Protocols
The data presented above were primarily obtained through in vivo microdialysis studies in rodents. The following is a generalized methodology for these experiments.
In Vivo Microdialysis for Neurotransmitter Level Assessment
Objective: To measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving or anesthetized animals following the administration of 5-HT1B ligands.
Animals: Male Wistar or Sprague-Dawley rats are commonly used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
Surgical Procedure:
-
Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, chloral hydrate).
-
The animal is placed in a stereotaxic frame.
-
A guide cannula for the microdialysis probe is surgically implanted, targeting the brain region of interest (e.g., frontal cortex, hippocampus, nucleus accumbens). The coordinates are determined from a stereotaxic atlas.
-
The cannula is secured to the skull with dental cement.
-
Animals are allowed to recover from surgery for a specified period (typically 24-48 hours).
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a low flow rate (e.g., 1-2 µL/min) using a microinfusion pump.
-
After a stabilization period to allow for equilibration, dialysate samples are collected at regular intervals (e.g., every 20 minutes).
-
For local administration of drugs, the 5-HT1B ligand is included in the aCSF perfusion medium (reversed microdialysis). For systemic administration, the drug is injected intraperitoneally (i.p.) or subcutaneously (s.c.).
-
Collected dialysate samples are then analyzed to determine the concentration of the neurotransmitter of interest using techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.
Data Analysis: The neurotransmitter levels in the dialysate are typically expressed as a percentage of the baseline levels, which are established by averaging the concentrations from several samples collected before drug administration.
Mandatory Visualization
5-HT1B Receptor Signaling Pathway
The 5-HT1B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. The activation of 5-HT1B receptors can also lead to the modulation of ion channels, such as an increase in K+ conductance and a decrease in Ca2+ conductance, which ultimately inhibits neurotransmitter release. Furthermore, 5-HT1B receptor activation can stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow for In Vivo Microdialysis
The following diagram illustrates the typical workflow for an in vivo microdialysis experiment to assess the effects of a 5-HT1B ligand on neurotransmitter levels.
Caption: Workflow for In Vivo Microdialysis.
References
Replicating Published Findings: A Comparative Guide to NAS-181 Free Base and Alternative 5-HT1B Receptor Antagonists
This guide provides a comprehensive comparison of NAS-181 free base with other commercially available 5-HT1B receptor antagonists. The data presented is based on published scientific literature and is intended to assist researchers in replicating and expanding upon these findings.
Introduction to NAS-181
NAS-181 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1B (5-HT1B) in rodents. It is a valuable tool for investigating the role of the 5-HT1B receptor in various physiological and pathological processes. The 5-HT1B receptor is a presynaptic autoreceptor that regulates the release of serotonin and other neurotransmitters. Antagonism of this receptor can lead to an increase in synaptic serotonin levels, a mechanism of action relevant to the study of depression, anxiety, and other neuropsychiatric disorders.
Comparative Analysis of 5-HT1B Receptor Antagonists
To provide a clear comparison of NAS-181 with its alternatives, the following table summarizes their binding affinities (Ki) for the 5-HT1B receptor. Lower Ki values indicate higher binding affinity.
| Compound | Receptor Target | Species | Ki (nM) | Reference |
| NAS-181 | 5-HT1B | Rat | 47 | [1] |
| GR127935 | 5-HT1B/1D | Rat | ~2.5 (pKi = 8.6) | |
| SB-224289 | 5-HT1B | Human | ~6.3 (pKi = 8.2) | [2] |
| SB-216641 | 5-HT1B | Human | - | |
| Cyanopindolol | 5-HT1A/1B, β-adrenergic | - | - |
Experimental Protocols
The primary experimental method used to characterize the in vivo effects of NAS-181 and its comparators is intracerebral microdialysis in the rat frontal cortex. This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.
In Vivo Microdialysis for Extracellular Serotonin Measurement
Objective: To determine the effect of 5-HT1B receptor antagonists on extracellular serotonin levels, both alone and in the presence of a 5-HT1B receptor agonist.
Animal Model: Male Wistar rats (250-300g).
Surgical Procedure:
-
Anesthetize the rat using an appropriate anesthetic (e.g., isoflurane, chloral hydrate).
-
Place the animal in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the frontal cortex. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).
-
Secure the guide cannula to the skull with dental cement.
-
Allow the animal to recover for at least 24 hours post-surgery.
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe into the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant solution (e.g., perchloric acid).
-
After a stable baseline of extracellular serotonin is established, introduce the test compounds (NAS-181, GR127935, SB-224289) and/or a 5-HT1B agonist (e.g., CP-93129) into the perfusion fluid (reverse dialysis) or administer them systemically.
-
Continue collecting dialysate samples to measure the change in serotonin levels.
Sample Analysis (HPLC-ECD):
-
Analyze the collected dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Separate serotonin from other compounds using a C18 reverse-phase column.
-
Quantify the serotonin concentration based on the peak height or area compared to a standard curve.
Visualizations
5-HT1B Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1B receptor.
References
- 1. Effect of a selective 5-HT reuptake inhibitor in combination with 5-HT1A and 5-HT1B receptor antagonists on extracellular 5-HT in rat frontal cortex in vivo. — Department of Pharmacology [pharm.ox.ac.uk]
- 2. Incremental changes in extracellular noradrenaline availability in the frontal cortex induced by naturalistic environmental stimuli: a microdialysis study in the freely moving rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of NAS-181 and Anpirtoline for Serotonin Receptor Research
In the landscape of serotonergic research, the precise modulation of 5-HT receptor subtypes is critical for dissecting their roles in physiological and pathological processes. This guide provides a comprehensive comparison of two key research compounds, NAS-181 and anpirtoline, which exhibit opposing effects at the 5-HT1B receptor. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles and experimental applications of these molecules.
Summary of Pharmacological Properties
NAS-181 is a selective antagonist for the rodent 5-HT1B receptor, making it a valuable tool for investigating the consequences of blocking this receptor's activity.[1][2] In contrast, anpirtoline is a potent 5-HT1B receptor agonist with additional, lower-affinity interactions at 5-HT1A and 5-HT2 receptors, and also functions as a 5-HT3 receptor antagonist.[3][4][5] These distinct mechanisms of action—blockade versus stimulation of the 5-HT1B receptor—define their respective utility in experimental settings.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for NAS-181 and anpirtoline based on available experimental data.
Table 1: Receptor Binding Affinities (Ki)
| Compound | Receptor | Species | Ki (nM) | Reference |
| NAS-181 | 5-HT1B | Rat | 47 | |
| Anpirtoline | 5-HT1B | Rat | 28 | |
| 5-HT1A | Rat | 150 | ||
| 5-HT2 | Rat | 1490 | ||
| 5-HT3 | Rat | ~30 (pKi 7.53) |
Table 2: Functional Activity (EC50 / ED50)
| Compound | Assay | Species | Effect | EC50 / ED50 | Reference |
| Anpirtoline | Inhibition of [3H]-5-HT overflow | Rat brain cortex slices | Agonist | 55 nM | |
| Inhibition of [3H]-5-HT overflow | Pig brain cortex slices | Agonist | 1190 nM | ||
| Electrostimulated pain test | Mouse | Antinociceptive | 0.52 mg/kg, i.p. | ||
| Forced swimming test | Rat | Antidepressant-like | 4.6 mg/kg, i.p. |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity of a compound for a specific receptor.
General Protocol:
-
Membrane Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the receptors of interest.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]-(S)-zacopride for 5-HT3 receptors) and varying concentrations of the unlabeled test compound (e.g., anpirtoline).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: Inhibition of Forskolin-Stimulated Adenylate Cyclase Activity
Objective: To assess the functional agonistic activity of a compound at G-protein coupled receptors that are negatively coupled to adenylate cyclase (e.g., 5-HT1B).
General Protocol:
-
Tissue Homogenization: Homogenates are prepared from a brain region rich in the target receptor, such as the rat substantia nigra for 5-HT1B receptors.
-
Assay Conditions: The homogenates are incubated in a reaction mixture containing ATP, an ATP-regenerating system, and forskolin (a direct activator of adenylate cyclase).
-
Compound Addition: Varying concentrations of the test compound (e.g., anpirtoline) are added to the reaction mixture.
-
cAMP Measurement: The reaction is stopped, and the amount of cyclic AMP (cAMP) produced is measured, typically using a competitive binding assay.
-
Data Analysis: The ability of the test compound to inhibit the forskolin-stimulated cAMP production is quantified, and an EC50 value is determined.
In Vivo Microdialysis
Objective: To measure the effect of a compound on the extracellular levels of neurotransmitters in the brain of a living animal.
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region, such as the rat frontal cortex.
-
Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF). Neurotransmitters from the extracellular space diffuse across the dialysis membrane into the perfusate.
-
Sample Collection: The outgoing perfusate (dialysate) is collected at regular intervals.
-
Drug Administration: The test compound (e.g., NAS-181) can be administered systemically or locally through the microdialysis probe (reverse dialysis).
-
Neurotransmitter Analysis: The concentration of the neurotransmitter of interest (e.g., 5-HT) in the dialysate samples is quantified using a sensitive analytical technique like high-performance liquid chromatography (HPLC) with electrochemical detection.
Signaling Pathways and Experimental Workflows
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anpirtoline, a novel, highly potent 5-HT1B receptor agonist with antinociceptive/antidepressant-like actions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anpirtoline - Wikipedia [en.wikipedia.org]
- 5. 5-HT3 receptor antagonism by anpirtoline, a mixed 5-HT1 receptor agonist/5-HT3 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of NAS-181 and First-Generation 5-HT1B Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel 5-HT1B receptor antagonist, NAS-181, against a selection of first-generation antagonists. The following sections present a comprehensive overview of their relative performance, supported by available experimental data, detailed methodologies, and visual representations of key biological and experimental frameworks.
Introduction to 5-HT1B Receptor Antagonism
The serotonin 1B (5-HT1B) receptor, a G-protein coupled receptor, plays a crucial role in the regulation of neurotransmitter release in the central nervous system. Its function as an autoreceptor on serotonergic neurons and a heteroreceptor on other neuronal types makes it a significant target for therapeutic intervention in a variety of neurological and psychiatric disorders. Antagonism of the 5-HT1B receptor can lead to an increase in serotonin release, a mechanism of interest for the development of novel antidepressants and other therapeutics.
NAS-181 has emerged as a potent and selective antagonist for the rat 5-HT1B receptor.[1] This guide benchmarks its performance against established first-generation 5-HT1B antagonists, including GR127935, SB-224289, cyanopindolol, and methiothepin, to provide a clear perspective on its pharmacological profile.
Comparative Quantitative Data
The following table summarizes the available binding affinity data for NAS-181 and selected first-generation 5-HT1B antagonists. The data is presented to facilitate a direct comparison of their potency and selectivity.
| Compound | Target Receptor | Binding Affinity (Kᵢ) | Binding Affinity (pKᵢ/pKᴅ) | Selectivity Profile |
| NAS-181 | rat 5-HT1B | 47 nM[1] | - | Selective for rodent 5-HT1B receptors.[2][3] |
| GR127935 | human 5-HT1B/1D | Nanomolar affinity[4] | - | Mixed 5-HT1B/1D antagonist. |
| SB-224289 | human 5-HT1B | - | 8.16 - 8.2 | >75-fold selectivity for 5-HT1B over other 5-HT receptors, including 5-HT1D. |
| Cyanopindolol | rat 5-HT1B | - | High affinity | Binds to both 5-HT1B and β-adrenergic receptors. |
| Methiothepin | human 5-HT1B | - | pKᴅ: 7.28 | Non-selective, with high affinity for multiple 5-HT receptor subtypes. |
Note: Direct comparison of Kᵢ and pKᵢ/pKᴅ values should be made with caution as experimental conditions can vary. A higher pKᵢ/pKᴅ value indicates a higher binding affinity.
Signaling Pathways and Experimental Workflows
To understand the context of these compounds' activity, the following diagrams illustrate the 5-HT1B receptor signaling pathway and a typical experimental workflow for characterizing antagonist binding.
Experimental Protocols
A key experiment to determine the binding affinity of a compound for the 5-HT1B receptor is the radioligand binding assay. Below is a detailed methodology.
Radioligand Binding Assay for 5-HT1B Receptor
1. Membrane Preparation:
-
Cells or tissues expressing the 5-HT1B receptor are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged to pellet the cell membranes.
-
The pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., BCA assay).
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains:
-
A fixed concentration of a specific 5-HT1B radioligand (e.g., [³H]GR125743).
-
The prepared cell membranes.
-
A range of concentrations of the unlabeled antagonist (the "competitor," e.g., NAS-181 or a first-generation antagonist).
-
-
Control wells are included for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand to saturate all specific binding sites).
3. Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
4. Filtration:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
5. Quantification:
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
6. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
A non-linear regression analysis is used to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The inhibition constant (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the receptor.
Conclusion
Based on the available data, NAS-181 demonstrates high potency for the rat 5-HT1B receptor. In comparison to first-generation antagonists, it appears to offer improved selectivity, particularly over compounds like cyanopindolol and the non-selective methiothepin. SB-224289 also shows high selectivity for the human 5-HT1B receptor. The mixed activity of GR127935 at both 5-HT1B and 5-HT1D receptors contrasts with the more selective profiles of NAS-181 and SB-224289. Further comprehensive studies directly comparing the binding affinities and functional activities of NAS-181 against a wider range of human 5-HT receptor subtypes are warranted to fully elucidate its therapeutic potential and advantages over older-generation compounds.
References
- 1. NAS-181 | CymitQuimica [cymitquimica.com]
- 2. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GR127935: a potent and selective 5-HT1D receptor antagonist [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of NAS-181 and Other 5-HT1B Receptor Antagonists
This guide provides a comparative analysis of NAS-181, a selective 5-HT1B receptor antagonist, with other relevant compounds in the same class, namely GR127935 and SB224289. The information is tailored for researchers, scientists, and drug development professionals, focusing on experimental data and methodologies to facilitate informed decisions in research and development.
Introduction to NAS-181
NAS-181 is a potent and selective antagonist for the rodent 5-HT1B receptor. In the mammalian brain, 5-HT1B receptors function as autoreceptors that regulate the release of serotonin (5-HT) through an inhibitory feedback mechanism[1]. By blocking these receptors, antagonists like NAS-181 can increase the synaptic concentration of 5-HT, a mechanism of interest for various therapeutic applications.
Quantitative Data Comparison
A direct comparison of the in vivo efficacy of NAS-181, GR127935, and SB224289 was conducted by de Groote et al. (2003). The study evaluated the ability of these antagonists to counteract the effects of the 5-HT1B receptor agonist CP93129, which reduces extracellular 5-HT levels.
Receptor Binding Affinity
The following table summarizes the receptor binding affinities of the three antagonists for the 5-HT1B receptor.
| Compound | Receptor Target | Organism | Binding Affinity (Ki) | Selectivity |
| NAS-181 | 5-HT1B | Rat | 47 nM | Selective for rat 5-HT1B over bovine 5-HT1B (13-fold) |
| GR127935 | 5-HT1B/1D | Rat, Guinea Pig | ~3.16 nM (pKi = 8.5) | >100-fold selective over 5-HT1A, 5-HT2A, and 5-HT2C receptors |
| SB224289 | 5-HT1B | Human | ~6.3 nM (pKi = 8.2) | >60-fold selective over 5-HT1D, 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A, and 5-HT2C receptors |
In Vivo Efficacy: Antagonism of CP93129-induced 5-HT Suppression
While the precise quantitative data from the key comparative study by de Groote et al. (2003) is not publicly available in the abstracts, the qualitative findings are summarized below. The experiment measured the ability of the antagonists to block the reduction of extracellular 5-HT in the rat frontal cortex caused by the 5-HT1B agonist CP93129.
| Compound (Concentration) | Attenuation of CP93129 Effect |
| NAS-181 (1 µM) | Yes |
| GR127935 (10 µM) | Yes |
| SB224289 (1 µM) | No |
In Vivo Efficacy: Effect on Basal 5-HT Levels
The study also observed the effects of the antagonists on basal extracellular 5-HT levels when administered alone.
| Compound | Effect on Basal 5-HT Levels | Implication |
| NAS-181 | Reduced 5-HT levels | Suggests partial agonist properties |
| GR127935 | Reduced 5-HT levels | Suggests partial agonist properties |
| SB224289 | Reduced 5-HT levels | Suggests partial agonist properties |
Experimental Protocols
The primary experimental method used in the comparative study of NAS-181 was in vivo microdialysis in the rat frontal cortex.
In Vivo Microdialysis for Extracellular 5-HT Measurement
Objective: To measure the extracellular levels of serotonin (5-HT) in the frontal cortex of awake, freely moving rats and to assess the effects of NAS-181 and its comparators on these levels.
Materials:
-
Male Wistar rats (250-300g)
-
Stereotaxic apparatus
-
Microdialysis probes (concentric with an AN 69 Filtral membrane)
-
Perfusion pump
-
Fraction collector
-
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) system
-
Artificial cerebrospinal fluid (aCSF)
-
NAS-181, GR127935, SB224289, CP93129, and fluvoxamine
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rats and place them in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the frontal cortex.
-
Secure the guide cannula with dental cement.
-
Allow a post-operative recovery period.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Allow for an equilibration period to obtain a stable baseline of 5-HT levels.
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration (via Reversed Dialysis):
-
To test the effect of the 5-HT1B agonist, perfuse the probe with aCSF containing CP93129.
-
To test the antagonistic properties, co-perfuse the probe with CP93129 and one of the antagonists (NAS-181, GR127935, or SB224289).
-
To test the effect of the antagonists alone, perfuse the probe with aCSF containing only the antagonist.
-
In some experiments, the 5-HT reuptake inhibitor fluvoxamine is included in the perfusate to enhance synaptic 5-HT levels.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for 5-HT concentration using an HPLC-ECD system.
-
Express the 5-HT levels as a percentage of the baseline levels.
-
Mandatory Visualizations
Signaling Pathway of 5-HT1B Receptor
Caption: 5-HT1B receptor signaling pathway and the antagonistic action of NAS-181.
Experimental Workflow for In Vivo Microdialysis
Caption: Workflow for the in vivo microdialysis experiment.
References
Safety Operating Guide
Proper Disposal of NAS-181 Free Base: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential procedural guidance for the safe and compliant disposal of NAS-181 free base, a potent and selective rat 5-HT1B receptor antagonist. While the Safety Data Sheet (SDS) classifies this compound as non-hazardous, its significant biological activity necessitates a cautious and informed approach to disposal to ensure the safety of personnel and the environment.
Pre-Disposal Safety and Hazard Assessment
According to the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, as a potent neuroactive compound, it is imperative to handle it with care to minimize any potential for unintended biological effects or environmental contamination.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound in any form.
-
Avoid Contamination: Prevent the substance from coming into contact with skin, eyes, or clothing. In case of accidental contact, follow the first-aid measures outlined in the SDS.[1]
-
Containment: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Procedures
The primary route for the disposal of this compound, given its non-hazardous classification, is through your institution's established chemical waste program. This ensures compliance with local and national regulations.
Step 1: Consultation with Environmental Health and Safety (EHS)
Before proceeding with any disposal method, it is mandatory to consult your institution's Environmental Health and Safety (EHS) department or equivalent regulatory body. They will provide specific guidance based on your local regulations and facility capabilities.
Step 2: Waste Segregation and Labeling
Properly segregate and label all waste containing this compound.
-
Solid Waste:
-
Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and empty containers in a designated, well-sealed waste container.
-
Label the container clearly as "this compound Waste" and include the approximate amount.
-
-
Liquid Waste:
-
For solutions containing this compound, collect them in a separate, sealed, and clearly labeled waste container.
-
Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
Step 3: Disposal Pathway Determination
Based on the non-hazardous classification and general laboratory waste guidelines, your EHS department will likely recommend one of the following disposal pathways:
-
Incineration: This is the most common and recommended method for the disposal of non-hazardous chemical waste from research laboratories. It ensures the complete destruction of the compound.
-
Landfill (for solid waste): In some cases, and with EHS approval, solid, non-hazardous chemical waste may be suitable for disposal in a designated landfill.[2]
Note on Drain Disposal: While some non-hazardous liquids may be approved for drain disposal, this is generally not recommended for biologically active compounds like this compound without a thorough environmental risk assessment.[2][3] Await explicit approval from your EHS department before considering this option.
Deactivation for Enhanced Safety (Optional)
While not mandated by its non-hazardous classification, researchers may opt for a deactivation step as an added layer of safety, particularly for larger quantities of the compound. This approach is based on general principles for deactivating psychoactive or other biologically active compounds.
Activated Carbon Adsorption:
Activated carbon is effective at adsorbing a wide range of organic molecules, rendering them inert.
Experimental Protocol for Deactivation:
-
Prepare a slurry: For solutions of this compound, add an excess of powdered activated carbon (a common recommendation is a 4:1 ratio of carbon to the active pharmaceutical ingredient by weight).
-
Agitate: Stir the mixture for several hours to ensure maximum adsorption.
-
Separate: Filter the mixture to separate the activated carbon from the liquid.
-
Dispose:
-
The spent activated carbon, now containing the adsorbed NAS-181, should be disposed of as solid chemical waste through your EHS program.
-
The remaining liquid, now largely free of the compound, should still be collected and disposed of as chemical waste, as trace amounts may remain.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Hazard Classification | Not a hazardous substance or mixture | |
| Recommended Disposal | Institutional Chemical Waste Program (Incineration) | General Best Practices |
| Activated Carbon Ratio (Optional Deactivation) | 4:1 (Carbon:API by weight) |
Disposal Workflow Diagram
Caption: Logical workflow for the proper disposal of this compound.
References
- 1. An evaluation of the effect of NAS-181, a new selective 5-HT(1B) receptor antagonist, on extracellular 5-HT levels in rat frontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfasu.edu [sfasu.edu]
- 3. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
